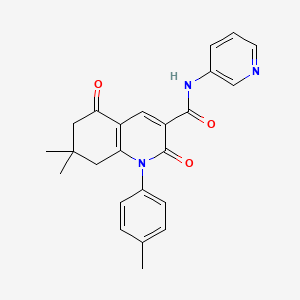
7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(pyridin-3-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-DIMETHYL-1-(4-METHYLPHENYL)-2,5-DIOXO-N~3~-(3-PYRIDYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes a quinoline core, a pyridyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-DIMETHYL-1-(4-METHYLPHENYL)-2,5-DIOXO-N~3~-(3-PYRIDYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the pyridyl and phenyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7,7-DIMETHYL-1-(4-METHYLPHENYL)-2,5-DIOXO-N~3~-(3-PYRIDYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
7,7-DIMETHYL-1-(4-METHYLPHENYL)-2,5-DIOXO-N~3~-(3-PYRIDYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7,7-DIMETHYL-1-(4-METHYLPHENYL)-2,5-DIOXO-N~3~-(3-PYRIDYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
7,7-DIMETHYL-1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE: Lacks the pyridyl group, resulting in different reactivity and applications.
7,7-DIMETHYL-1-(4-METHYLPHENYL)-2,5-DIOXO-N~3~-(3-PYRIDYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE: Similar structure but with variations in the substituents on the quinoline ring.
Uniqueness
The presence of both the pyridyl and phenyl groups in 7,7-DIMETHYL-1-(4-METHYLPHENYL)-2,5-DIOXO-N~3~-(3-PYRIDYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE makes it unique compared to other similar compounds. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C24H23N3O3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-pyridin-3-yl-6,8-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23N3O3/c1-15-6-8-17(9-7-15)27-20-12-24(2,3)13-21(28)18(20)11-19(23(27)30)22(29)26-16-5-4-10-25-14-16/h4-11,14H,12-13H2,1-3H3,(H,26,29) |
InChI Key |
DEPXQICGPRKRLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)NC4=CN=CC=C4)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















